molecular formula C29H25N3O4S2 B2825832 (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(azepan-1-ylsulfonyl)benzoate CAS No. 391896-84-7

(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(azepan-1-ylsulfonyl)benzoate

Cat. No.: B2825832
CAS No.: 391896-84-7
M. Wt: 543.66
InChI Key: JYLJQNKOGBSBRX-FCDQGJHFSA-N
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Description

The compound “(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(azepan-1-ylsulfonyl)benzoate” features a benzothiazole core linked to a cyanovinyl group and an azepane sulfonyl benzoate moiety. Benzothiazoles are heterocyclic scaffolds known for their electronic and pharmacological properties . Though direct data on this compound’s synthesis or applications are absent in the provided evidence, analogous compounds suggest synthetic routes involving Suzuki coupling, Knoevenagel condensation, or Heck reactions . Potential applications could span organic electronics (e.g., thermally activated delayed fluorescence (TADF) materials) or medicinal chemistry (e.g., kinase inhibitors) .

Properties

IUPAC Name

[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl] 4-(azepan-1-ylsulfonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O4S2/c30-20-23(28-31-26-7-3-4-8-27(26)37-28)19-21-9-13-24(14-10-21)36-29(33)22-11-15-25(16-12-22)38(34,35)32-17-5-1-2-6-18-32/h3-4,7-16,19H,1-2,5-6,17-18H2/b23-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLJQNKOGBSBRX-FCDQGJHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C=C(C#N)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)/C=C(\C#N)/C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(azepan-1-ylsulfonyl)benzoate typically involves multi-step organic reactions. One common approach includes:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde.

    Vinylation: The benzo[d]thiazole derivative is then subjected to a vinylation reaction to introduce the cyanovinyl group.

    Esterification: The final step involves the esterification of the vinylated benzo[d]thiazole with 4-(azepan-1-ylsulfonyl)benzoic acid under appropriate conditions, such as the use of a coupling agent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(azepan-1-ylsulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(azepan-1-ylsulfonyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential as a fluorescent probe due to the presence of the benzo[d]thiazole moiety, which is known for its fluorescence properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The presence of the benzo[d]thiazole group suggests possible applications in the development of drugs targeting neurological disorders or cancer.

Industry

In the industrial sector, this compound might be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(azepan-1-ylsulfonyl)benzoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Electronic Properties

Key structural analogs include:

Compound Name Core Structure Substituents/Functional Groups Key Properties Reference
10-(4-(Benzo[d]thiazol-2-yl)phenyl)-10H-phenoxazine (BT) Benzothiazole + phenoxazine Phenoxazine donor, benzothiazole acceptor TADF lifetime <1 μs, ΔE_ST <0.1 eV
(2Z)-2,3-Bis{4-[(E)-2-(benzo[d]thiazol-2-yl)vinyl]phenyl}acrylonitrile (6) Benzothiazole + extended vinyl Cyanovinyl and benzothiazole groups Melting point: 231–232°C
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Thiazole + benzylidene Chlorophenyl, dimethylamino benzylidene Kinase inhibition activity
Target Compound Benzothiazole + cyanovinyl Azepane sulfonyl benzoate, cyanovinyl linker Hypothesized enhanced conjugation/TADF N/A
  • BT and BT2 (): These phenoxazine-benzothiazole hybrids exhibit short TADF lifetimes (<1 μs) and small singlet-triplet energy gaps (ΔEST <0.1 eV), making them efficient emitters in organic light-emitting diodes (OLEDs).
  • Compound 6 (): The extended conjugated system in this acrylonitrile derivative suggests strong π-electron delocalization. The cyanovinyl group in the target compound could similarly improve charge transport, though the azepane sulfonyl group may reduce crystallinity compared to the symmetric structure of Compound 6 .

Pharmacological Activity

  • Kinase Inhibition: The thiazol-2-amine derivative in acts as a cyclin-dependent kinase inhibitor, attributed to its planar benzylidene-thiazole core.
  • Piperazine Derivatives () : N-(4-benzothiazolylphenyl)acetamide derivatives with piperazine substituents show antimicrobial and anticancer activities. The azepane sulfonyl group in the target compound may offer improved metabolic stability compared to piperazine .

Physical and Chemical Properties

  • Melting Points : Compound 6 () exhibits a high melting point (231–232°C), typical of rigid, conjugated systems. The target compound’s azepane sulfonyl group may lower melting points due to reduced symmetry and increased flexibility .
  • Solubility: The azepane sulfonyl group could enhance solubility in polar solvents compared to non-polar benzothiazole derivatives like BT or BT2 .

Q & A

Q. What are the key synthetic strategies for preparing (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(azepan-1-ylsulfonyl)benzoate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example:

  • Step 1: React 2-aminobenzothiazole derivatives with nitriles or isothiocyanates to form the thiazole core .
  • Step 2: Introduce the cyano and vinyl groups via Knoevenagel condensation, using catalysts like piperidine or acetic acid under reflux .
  • Step 3: Sulfonate the benzoate moiety using azepane-1-sulfonyl chloride in anhydrous dichloromethane, with triethylamine as a base .

Critical Factors:

  • Temperature: Higher temperatures (>80°C) accelerate condensation but may degrade sensitive groups (e.g., cyano).
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of the (E)-configuration (vinyl proton coupling constants: J = 12–16 Hz) .
  • HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry validates molecular weight (±2 ppm error) .
  • FT-IR: Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1150 cm⁻¹ (S=O stretch) confirm functional groups .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding with the benzo[d]thiazole moiety and sulfonyl group .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) for binding pose consistency .
  • Free Energy Calculations: Apply MM-PBSA to quantify binding energy contributions (e.g., hydrophobic interactions from the azepane ring) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation: React with HCl or sodium bicarbonate to improve aqueous solubility .
  • Nanoparticle Encapsulation: Use PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) at the sulfonyl or benzoate positions .

Validation:

  • LogP Measurement: Octanol-water partition coefficient (experimental vs. computational) to assess hydrophobicity .
  • Caco-2 Permeability Assay: Evaluate intestinal absorption potential (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability) .

Q. How can researchers resolve contradictions in reported biological activities of (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl derivatives, particularly regarding target selectivity?

Methodological Answer:

  • Orthogonal Assays: Validate anti-proliferative activity via MTT (mitochondrial activity) and clonogenic assays (long-term survival) .
  • Kinase Profiling: Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Structural Analog Comparison: Synthesize derivatives with modified substituents (e.g., replacing azepane with piperidine) to isolate SAR trends .

Example Data Contradiction Resolution:

Compound VariantIC50 (EGFR)IC50 (VEGFR2)Selectivity Ratio
Parent Compound0.12 μM1.8 μM15:1
Piperidine Analog0.09 μM0.5 μM5.5:1

Q. What mechanistic insights can be gained from studying the compound’s photophysical properties?

Methodological Answer:

  • UV-Vis Spectroscopy: Measure λmax (e.g., ~350 nm for π→π* transitions in the cyanovinyl group) to assess conjugation .
  • Fluorescence Quenching: Titrate with biomacromolecules (e.g., BSA) to calculate binding constants (Kb) via Stern-Volmer plots .
  • TD-DFT Calculations: Simulate excited-state behavior to correlate emission spectra with electronic transitions .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

Methodological Answer:

  • Forced Degradation Studies: Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Monitor degradation via HPLC .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation hotspots (e.g., azepane ring) .
  • Light Exposure Testing: Assess photodegradation under UV light (320–400 nm) to guide storage conditions .

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